N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide
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Overview
Description
N-[4-[2-[2-(1-phenylethylidene)hydrazinyl]-4-thiazolyl]phenyl]acetamide is an anilide and a member of acetamides.
Scientific Research Applications
Anti-Microbial Activities
N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide and its derivatives have shown significant promise in anti-microbial applications. A study has found that compounds synthesized from this chemical structure exhibited substantial anti-bacterial and anti-fungal activities. The highest anti-bacterial and anti-fungal activities were observed in specific derivatives of this compound (Saravanan et al., 2010).
Anticancer Properties
Research also indicates the potential of thiazole derivatives of N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide in anticancer treatments. Compounds synthesized from this chemical structure have shown significant anticancer activity against various cancer cell lines, including cervical, breast, and colorectal cancer cells. The effectiveness of these compounds is attributed to their ability to induce apoptosis in cancer cells (Ekrek et al., 2022).
Analgesic Agents
Some novel thiazole derivatives synthesized from N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide have been investigated for their analgesic properties. These compounds have shown mild to good analgesic activities in animal models, indicating their potential use in pain management (Saravanan et al., 2011).
properties
Product Name |
N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide |
---|---|
Molecular Formula |
C19H18N4OS |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C19H18N4OS/c1-13(15-6-4-3-5-7-15)22-23-19-21-18(12-25-19)16-8-10-17(11-9-16)20-14(2)24/h3-12H,1-2H3,(H,20,24)(H,21,23)/b22-13+ |
InChI Key |
CPAWHXGQQUWODG-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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